molecular formula C11H15NO4S B3964351 N-(phenylsulfonyl)norvaline

N-(phenylsulfonyl)norvaline

Cat. No.: B3964351
M. Wt: 257.31 g/mol
InChI Key: SHKWQJWNJXWUHZ-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)norvaline is a modified amino acid derivative where the amino group of norvaline (a non-proteinogenic α-amino acid with the formula CH₃(CH₂)₂CH(NH₂)COOH) is substituted with a phenylsulfonyl moiety. The phenylsulfonyl group introduces steric and electronic effects that influence reactivity, stability, and biological activity.

Properties

IUPAC Name

2-(benzenesulfonamido)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-6-10(11(13)14)12-17(15,16)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKWQJWNJXWUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(phenylsulfonyl)norvaline can be synthesized through the sulfonylation of norvaline. One common method involves the reaction of norvaline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and implementing efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(phenylsulfonyl)norvaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

N-(phenylsulfonyl)norvaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(phenylsulfonyl)norvaline involves its interaction with specific molecular targets. For instance, as an arginase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of arginine to ornithine and urea. This inhibition can have various physiological effects, including modulation of nitric oxide production and regulation of the urea cycle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Phenylsulfonyl)benzamides

N-(Phenylsulfonyl)benzamides (e.g., compounds in ) share the phenylsulfonyl group but differ in the backbone structure. In contrast, N-(phenylsulfonyl)norvaline’s amino acid backbone may confer distinct pharmacokinetic properties, such as improved solubility or cell permeability .

Key Differences :

Property This compound (Inferred) N-(Phenylsulfonyl)benzamides
Backbone Norvaline (C₅ amino acid) Benzamide (aromatic)
Molecular Weight (approx.) ~250–300 g/mol ~350–500 g/mol
Bioactivity Unreported (amino acid-based) Bcl-2 inhibition
N-Acyl Norvaline Derivatives

describes Norvaline, N-acetyl-5-hydroxy-, methyl ester (C₈H₁₅NO₄, MW 189.21), a structurally related compound where the amino group is acetylated instead of sulfonylated. This derivative lacks the sulfonyl group’s electron-withdrawing effects, which may reduce stability in acidic conditions but improve metabolic processing.

1,2,3-Triazole Derivatives

and highlight 1-[N-(phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazoles, synthesized via 1,3-dipolar cycloaddition (yields: 13–69%). The triazole core introduces nitrogen-rich heterocyclic properties, enabling applications in materials science, whereas the amino acid backbone of this compound may favor peptide-based drug design .

Oxazole Derivatives

reports 4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazoles, synthesized via Robinson–Gabriel cyclization. These oxazoles exhibit planar aromatic systems, contrasting with the flexible aliphatic chain of this compound. The sulfonyl group in both compounds enhances electrophilicity, but the oxazole’s rigid structure may improve binding affinity in enzyme inhibition .

Reactivity Comparison :

Compound Type Key Reaction Yield/Outcome
This compound Sulfonylation of norvaline Not reported in evidence
1,2,3-Triazoles 1,3-Dipolar cycloaddition 13–69%
Oxazoles Robinson–Gabriel cyclization Moderate (exact % unreported)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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